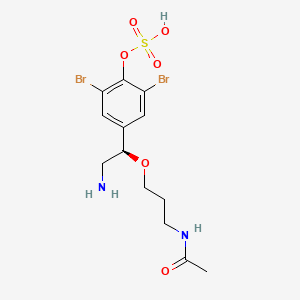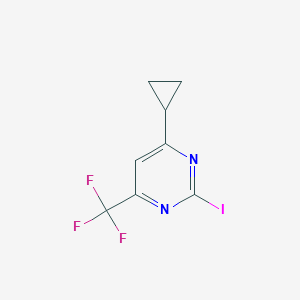
(R)-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibromophenyl group, an acetamidopropoxy moiety, and a sulfate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate typically involves multiple steps. The initial step often includes the preparation of the dibromophenyl intermediate, followed by the introduction of the acetamidopropoxy group through a nucleophilic substitution reaction. The final step involves the addition of the sulfate group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
化学反应分析
Types of Reactions
®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: Nucleophilic substitution reactions can replace the acetamidopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
- ®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dichlorophenyl hydrogen sulfate
- ®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-difluorophenyl hydrogen sulfate
Uniqueness
®-4-(1-(3-acetamidopropoxy)-2-aminoethyl)-2,6-dibromophenyl hydrogen sulfate is unique due to the presence of dibromo groups, which can significantly influence its reactivity and biological activity compared to its dichloro or difluoro analogs. The dibromo groups may enhance the compound’s binding affinity to certain molecular targets, leading to more potent biological effects.
属性
分子式 |
C13H18Br2N2O6S |
|---|---|
分子量 |
490.17 g/mol |
IUPAC 名称 |
[4-[(1R)-1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21)/t12-/m0/s1 |
InChI 键 |
LUKTVGRPGJKVIG-LBPRGKRZSA-N |
手性 SMILES |
CC(=O)NCCCO[C@@H](CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br |
规范 SMILES |
CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(3'-Fluorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13727755.png)


![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)



![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)



